lacto-n-Fucopentaose III

Glycobiology Immunology Lectin receptor binding

Procurement pain: Non-fucosylated LNnT or α1-2/α1-4 fucosylated HMOs lack DC-SIGN specificity. LNFP III (CAS 25541-09-7) solves this with the authentic Lewis X (Leˣ) epitope-α1-3 fucose on GlcNAc-enabling receptor-selective binding (DC-SIGN vs L-SIGN). • >95% purity by quantitative ¹H-NMR, MALDI-TOF MS, HPLC-ELSD for assay reproducibility. • Conjugates (neoglycoprotein, dextran) drive Th2 polarization or Gr1⁺ suppressor macrophage expansion (75% vs 18% baseline). • Analytical grade for LC-MS/NMR calibration in HMO workflows. In stock for R&D.

Molecular Formula C32H55NO25
Molecular Weight 853.8 g/mol
Cat. No. B7803940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelacto-n-Fucopentaose III
Molecular FormulaC32H55NO25
Molecular Weight853.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O
InChIInChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)57-27-15(33-9(2)39)29(54-14(7-38)26(27)56-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)
InChIKeyWMYQZGAEYLPOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-fucopentaose III (LNFP III) Technical Baseline: Core Structural and Functional Identity for Glycobiology Procurement


Lacto-N-fucopentaose III (LNFP III; CAS 25541-09-7; molecular formula C₃₂H₅₅NO₂₅; MW 853.77 g/mol) is a fucosylated human milk oligosaccharide (HMO) pentasaccharide defined by the Lewis X (Leˣ) epitope: Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc [1]. It functions as a key ligand for C-type lectin receptors including DC-SIGN and serves as the predominant immunomodulatory glycan on Schistosoma mansoni egg antigens [2][3]. Commercial reference standards typically range from 95% to >98% purity, with pricing spanning approximately $650 to over $8,000 per mg depending on analytical certification and application grade .

Lacto-N-fucopentaose III Substitution Risk Assessment: Why LNFP III Cannot Be Replaced by Alternative Fucosylated HMOs


LNFP III cannot be functionally substituted by other fucosylated HMOs such as 3-fucosyllactose (3-FL), lacto-N-fucopentaose II (LNFP II), lacto-N-neofucopentaose V (LNnFP V), or non-fucosylated lacto-N-neotetraose (LNnT). The α1-3 fucose linkage on the GlcNAc moiety of the type 2 LacNAc backbone defines the Lewis X epitope that confers exclusive recognition by DC-SIGN, whereas L-SIGN fails to bind this epitope despite binding other Lewis antigens (Leᵃ, Leᵇ, Leʸ) [1]. This receptor discrimination arises from a single residue difference—Val351 in DC-SIGN versus Ser363 in L-SIGN—which determines fucose specificity and downstream functional outcomes [2]. Substituting LNFP III with LNnT (the non-fucosylated precursor) removes the DC-SIGN binding motif; substituting with α1-2 or α1-4 fucosylated analogs alters lectin engagement and immune polarization [3]. The quantitative evidence below establishes procurement specificity requirements.

Lacto-N-fucopentaose III Comparative Performance Data: Quantitative Differentiation for Informed Procurement


LNFP III C-Type Lectin Binding Specificity: DC-SIGN Engagement Versus L-SIGN Exclusion

LNFP III (Lewis X epitope) demonstrates selective binding to DC-SIGN while L-SIGN shows no detectable binding, a differential specificity not shared by other Lewis antigens. DC-SIGN binds LNFP III via the Galβ1-4(Fucα1-3)GlcNAc motif, whereas L-SIGN binds Leᵃ, Leᵇ, and Leʸ but fails to recognize the Leˣ trisaccharide [1]. The V351G mutation in DC-SIGN abrogates binding to all Lewis antigens, and the S363V gain-of-function mutation in L-SIGN restores Leˣ binding, confirming residue-specific selectivity [2].

Glycobiology Immunology Lectin receptor binding

LNFP III Biosynthetic Yield and Purity: PgsFucT-Engineered Production Versus Bacteroides fragilis FucT Platform

Engineered E. coli expressing Parabacteroides goldsteinii α1,3-fucosyltransferase (PgsFucT) achieves LNFP III accumulation of 3.84 g/L after 48 h in a 3-L jar fermenter, with substantially reduced byproduct formation compared to strains expressing Bacteroides fragilis FucT [1]. PgsFucT demonstrates exclusive reactivity for GlcNAc in the LacNAc skeleton without transferring fucose to lactose or the reducing terminal glucose, addressing the selectivity limitations of previously characterized α1,3-FucTs that generate multiple byproducts [2].

Biotechnology Bioprocess engineering HMO manufacturing

LNFP III Adjuvant Potency: HSA-LNFPIII Conjugate Versus Unconjugated HSA in Antibody Induction

LNFP III conjugated to human serum albumin (HSA-LNFPIII) demonstrates over 1000-fold greater potency in inducing antibody production compared with HSA alone following intranasal immunization [1]. The adjuvant activity requires protein conjugation—unconjugated LNFP III does not function as an IgG or IgE epitope—and fucose residue integrity is essential for activity [2]. Immunization with HSA-LNFPIII produces significantly higher levels of HSA-specific IgG, IgG1, and IgE, with nasal lymphocytes secreting IL-4, IL-5, and IL-10 (Th2 cytokines) but not IFN-γ [1].

Immunology Vaccine adjuvant Th2 polarization

LNFP III Suppressor Macrophage Expansion: LNFPIII-Dextran Conjugate Versus Dextran Control in Peritoneal Cell Populations

Intraperitoneal injection of LNFPIII-dextran conjugate induces rapid (<20 h) expansion of Gr1⁺ suppressor macrophages in the peritoneal cavity, comprising up to 75% of F4/80⁺/CD11b⁺ peritoneal cells compared with 18% in uninjected or dextran-injected control mice [1]. These Gr1⁺ macrophages suppress anti-CD3- and anti-CD28-induced proliferation of naive CD4⁺ T cells via an IFN-γ and nitric oxide-dependent mechanism, with suppression reversible by iNOS inhibitor NG-monomethyl-L-arginine [2].

Immunomodulation Macrophage biology T cell suppression

Lacto-N-fucopentaose III Procurement Decision Scenarios: Evidence-Based Application Contexts


DC-SIGN Pathway Activation and Pathogen Recognition Studies

LNFP III serves as the defined Leˣ ligand for DC-SIGN binding assays and functional studies of C-type lectin-mediated pathogen recognition. The compound's selective DC-SIGN engagement—distinct from L-SIGN non-binding to Leˣ—enables receptor-specific interrogation of endocytosis, antigen presentation, and signaling pathways relevant to HIV-1, Schistosoma mansoni, and other DC-SIGN-targeting pathogens [1]. Procurement of high-purity LNFP III (>95% by NMR, as certified by quantitative ¹H-NMR with internal standards) ensures reproducible ligand binding data, as established in glycan array screening and molecular docking studies [2].

Th2-Polarized Adjuvant and Vaccine Formulation Development

LNFP III conjugated to carrier proteins provides a validated tool for Th2-type adjuvant research, with demonstrated >1000-fold enhancement of antibody production relative to unconjugated protein [1]. This activity requires covalent conjugation (neoglycoprotein format) and intact α1-3 fucose linkage, distinguishing LNFP III from non-fucosylated or α1-2/α1-4 fucosylated alternatives that lack this specific adjuvant profile [2]. Applications include intranasal, subcutaneous, and intraperitoneal immunization protocols where reproducible Th2 polarization and B7-2 upregulation on B220⁺ cells are required [1].

Suppressor Macrophage Expansion and Th1-to-Th2 Switching Research

LNFPIII-dextran conjugates drive rapid expansion of Gr1⁺ suppressor macrophages (75% of F4/80⁺/CD11b⁺ peritoneal cells versus 18% baseline) for studies of NO- and IFN-γ-dependent T cell suppression [1]. This model system is directly applicable to helminth immunology, chronic infection immunomodulation, and macrophage plasticity research. Procurement specifications should include conjugation-ready LNFP III or pre-conjugated dextran formats, as unconjugated LNFP III alone does not recapitulate the suppressor cell expansion phenotype observed with multivalent presentation [2].

Analytical Reference Standard for HMO Quantification and Glycan Profiling

LNFP III analytical reference material (≥95% purity, characterized by quantitative ¹H-NMR, MALDI-TOF MS, HPLC-ELSD, and Karl-Fischer moisture analysis) serves as a calibration standard for HMO quantification in human milk research, infant formula development, and metabolomics [1]. The compound's defined Leˣ structure enables unambiguous peak assignment in LC-MS and NMR-based glycan profiling workflows. For procurement, commercial suppliers offer material ranging from research-grade (95% purity) to highly characterized analytical reference standards with full certification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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